molecular formula C6H5F9O B3029876 1-(Ethoxy)nonafluorobutane CAS No. 813458-04-7

1-(Ethoxy)nonafluorobutane

Cat. No.: B3029876
CAS No.: 813458-04-7
M. Wt: 264.09 g/mol
InChI Key: DFUYAWQUODQGFF-UHFFFAOYSA-N
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Description

1-(Ethoxy)nonafluorobutane, also known as ethyl nonafluorobutyl ether, is a fluorinated ether compound with the molecular formula C₆H₅F₉O. It is a clear, colorless liquid with a low odor and is known for its high lipophilic character. This compound is often used as an eco-friendly solvent due to its non-ozone depleting properties and low global warming potential .

Mechanism of Action

Target of Action

Ethyl Perfluorobutyl Ether, also known as Ethyl Nonafluorobutyl Ether, is a fluorinated organic solvent . It is used in various industrial applications and as a functional fluid in closed systems such as heat transfer systems and hydraulic systems . The primary targets of this compound are the systems or processes where it is applied, providing unique physicochemical properties due to its perfluoroalkyl chains .

Mode of Action

The mode of action of Ethyl Perfluorobutyl Ether is primarily physical rather than biochemical. The compound imparts unique properties, including combined lipophobicity/hydrophobicity and resistance to thermal and biological degradation . These properties make it an effective solvent and functional fluid in various applications .

Biochemical Pathways

Per- and polyfluoroalkyl substances (pfas), the class of compounds to which it belongs, are known to be persistent and bioaccumulative, causing adverse reproductive and developmental effects in mammals and vertebrates .

Pharmacokinetics

Given its use as a solvent and in closed systems, it is likely that its bioavailability is low under normal conditions .

Result of Action

The primary result of the action of Ethyl Perfluorobutyl Ether is the provision of stable, non-reactive environments in the systems where it is used . In terms of biological effects, PFAS are known to cause adverse reproductive and developmental effects in mammals and vertebrates .

Action Environment

The action of Ethyl Perfluorobutyl Ether is influenced by the specific environment in which it is used. Its effectiveness as a solvent and functional fluid can be affected by factors such as temperature and pressure . Furthermore, environmental contamination by PFAS, including Ethyl Perfluorobutyl Ether, is a concern due to their persistence and potential for bioaccumulation .

Biochemical Analysis

Preparation Methods

The synthesis of 1-(Ethoxy)nonafluorobutane involves the reaction of heptafluorobutyryl chloride (C₃F₇COCl) or heptafluorobutyryl fluoride (C₃F₇COF) with an alkali metal fluoride (such as potassium fluoride or cesium fluoride) in an aprotic polar solvent to produce alkali metal nonafluorobutoxide. This intermediate is then reacted with alkylating agents like dimethyl sulfate, methyl trifluoromethane sulfonate, or diethyl sulfate to yield this compound .

Chemical Reactions Analysis

1-(Ethoxy)nonafluorobutane primarily undergoes substitution reactions due to the presence of the ether functional group. Common reagents used in these reactions include alkylating agents and fluorinating agents. The major products formed from these reactions are typically other fluorinated ethers or alcohols .

Comparison with Similar Compounds

1-(Ethoxy)nonafluorobutane is similar to other fluorinated ethers such as methoxynonafluorobutane (C₄F₉OCH₃) and perfluorobutyl ethyl ether. it is unique in its specific combination of high lipophilicity, low toxicity, and eco-friendly properties. These characteristics make it a preferred choice over other fluorinated solvents in various applications .

Similar Compounds::

Properties

IUPAC Name

1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane
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InChI

InChI=1S/C6H5F9O/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13/h2H2,1H3
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InChI Key

DFUYAWQUODQGFF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

C4F9OCH2CH3, C6H5F9O
Record name Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro-
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DSSTOX Substance ID

DTXSID0073118
Record name Ethyl perfluorobutyl ether
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Molecular Weight

264.09 g/mol
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Physical Description

Clear colorless liquid; Low odor; [OSHA]
Record name Ethyl perfluorobutyl ether
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Vapor Pressure

109.0 [mmHg]
Record name Ethyl perfluorobutyl ether
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CAS No.

163702-05-4, 813458-04-7
Record name Ethyl perfluorobutyl ether
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Record name Ethyl perfluorobutyl ether
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Record name Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro-
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Record name Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Ethyl Nonafluorobutyl Ether in current research?

A: Ethyl Nonafluorobutyl Ether (ENE) is primarily explored for its unique physical properties in acoustic and material science research. For instance, ENE's distinct sound velocity and density make it suitable for developing switchable acoustic devices based on fluid-fluid phononic crystals. [, ] Additionally, its non-flammable nature and high dielectric strength make it a promising alternative solvent for electrophoretic deposition of materials like silica. []

Q2: How does the temperature sensitivity of Ethyl Nonafluorobutyl Ether contribute to its potential applications?

A: The sound velocity in ENE exhibits a notable dependence on temperature. This characteristic allows researchers to design temperature-controlled acoustic devices. For example, by integrating ENE into phononic crystal structures alongside other fluids with differing temperature sensitivities, researchers can create acoustic demultiplexers capable of switching channels based on temperature variations. []

Q3: Has research explored the use of Ethyl Nonafluorobutyl Ether in high-pressure environments?

A: Yes, researchers have investigated the behavior of ENE under high pressure. Studies have measured its density and speed of sound under high-pressure conditions, providing valuable data for understanding its properties in such environments. [, ] This information is crucial for applications where high pressure is a factor, such as in certain industrial processes.

Q4: What are the advantages of using Ethyl Nonafluorobutyl Ether as a solvent in electrophoretic deposition compared to traditional solvents?

A: ENE offers several advantages over conventional solvents like water, acetone, and ethanol in electrophoretic deposition. Its non-flammability enhances safety, while its high dielectric strength significantly reduces power consumption during the deposition process. [] These factors make ENE a more efficient and environmentally friendly alternative for specific applications.

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